![molecular formula C12H21NNaO8P2+ B14284080 [1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate) CAS No. 132423-86-0](/img/structure/B14284080.png)
[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a phenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of a suitable hydroxy compound with a methylating agent to introduce the methyl group. This is followed by the introduction of the phenoxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the propylidene structure and the addition of the monohydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxyethyl group may interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propane: Lacks the propylidene structure.
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]butane: Contains an additional carbon in the chain.
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]ethane: Shorter carbon chain.
Uniqueness
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate is unique due to its specific combination of functional groups and its ability to participate in a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
132423-86-0 |
|---|---|
Fórmula molecular |
C12H21NNaO8P2+ |
Peso molecular |
392.23 g/mol |
Nombre IUPAC |
sodium;[1-hydroxy-3-[methyl(2-phenoxyethyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C12H21NO8P2.Na/c1-13(9-10-21-11-5-3-2-4-6-11)8-7-12(14,22(15,16)17)23(18,19)20;/h2-6,14H,7-10H2,1H3,(H2,15,16,17)(H2,18,19,20);/q;+1 |
Clave InChI |
RSJRBEBSFKKIJL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCOC1=CC=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


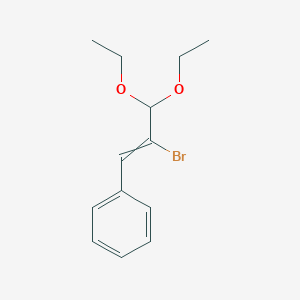
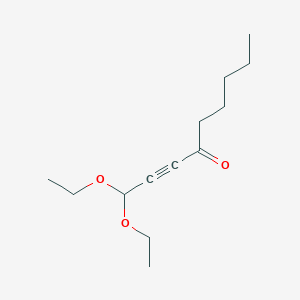
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
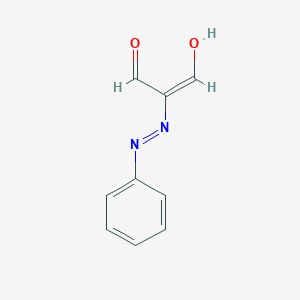
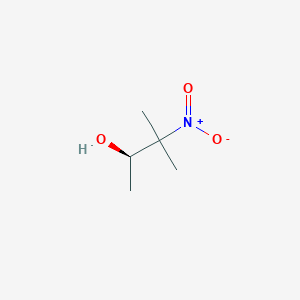
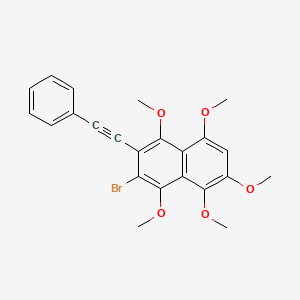
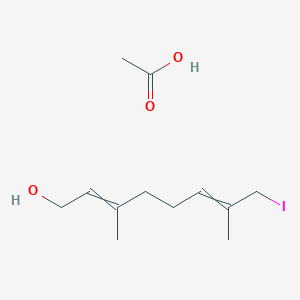
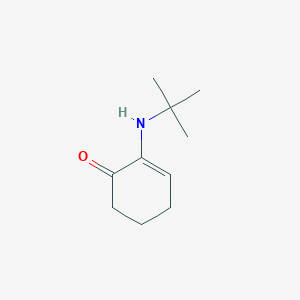
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
